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molecular formula C4H12ClNO2S B8098148 n-Methyl-2-(methylsulfonyl)-ethanamine hcl

n-Methyl-2-(methylsulfonyl)-ethanamine hcl

Cat. No. B8098148
M. Wt: 173.66 g/mol
InChI Key: YDKCJAHACDMXGM-UHFFFAOYSA-N
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Patent
US06207669B1

Procedure details

Methylvinyl sulphone (2.1 g, 19.78 mmol) and methylamine (33% solution in IMS, 40 ml, excess) were mixed and heated at reflux under a nitrogen atmosphere for 6 hours. After standing overnight at room temperature, the mixture was concentrated in vacuo to give a yellow oil, which was treated with ethereal HCl to give a sticky solid. Trituration with absolute ethanol gave the title compound as a white solid which was collected by filtration and dried at 60° C. in vacuo (1.01 g, 5.82 mmol, 29%); δH [2H6]DMSO 9.27 (2H,br s), 3.59 (2H,dd), 3.31 (2H,dd), 2.57 (3H,s).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH:5]=[CH2:6])(=[O:4])=[O:3].[CH3:7][NH2:8].[ClH:9]>C(O)C>[ClH:9].[CH3:7][NH:8][CH2:6][CH2:5][S:2]([CH3:1])(=[O:4])=[O:3] |f:4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CS(=O)(=O)C=C
Name
Quantity
40 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
CUSTOM
Type
CUSTOM
Details
to give a sticky solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CNCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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